

MHY908: A Potent PPARα/y Dual Agonist for Studying Target Gene Activation

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Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

MHY908 is a synthetic, dual-acting agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2][3] As ligand-activated transcription factors, PPARs are crucial regulators of lipid and glucose metabolism, cellular differentiation, and inflammation.[1][2] MHY908 serves as a valuable research tool for investigating the therapeutic potential of simultaneous activation of PPARα and PPARγ in various metabolic disorders, including type 2 diabetes, insulin resistance, and age-related inflammation. This document provides detailed application notes and protocols for utilizing MHY908 to study the activation of PPAR target genes.

Data Presentation In Vitro Activity of MHY908

The efficacy of **MHY908** as a PPAR α/γ dual agonist has been demonstrated through various in vitro assays.



Assay Type	PPAR Subtype	Key Findings	Reference
Luciferase Reporter Assay	MHY908 induced significantly higher transcriptional activity compared to the PPARα & PPARγ selective agonists fenofibrate (PPARα) and rosiglitazone (PPARγ) in AC2F rat liver cells.		
Chromatin Immunoprecipitation (ChIP)	the Peroxisome		<u>-</u>
Molecular Docking Simulation	PPARα	Binding Energy: -9.10 kcal/mol (stronger than fenofibrate: -8.80 kcal/mol)	_
PPARy	Binding Energy: -8.88 kcal/mol (stronger than rosiglitazone: -8.03 kcal/mol)		_

In Vivo Efficacy of MHY908

Studies in animal models of metabolic disease have confirmed the therapeutic potential of **MHY908**.



Animal Model	Dosage	Duration	Key Physiologic al Outcomes	Key Target Gene Modulation	Reference
db/db Mice (Model of Type 2 Diabetes)	1 mg/kg/day & 3 mg/kg/day	4 weeks	Reduced serum glucose, triglycerides, and insulin levels. Improved hepatic steatosis.	Increased hepatic expression of CPT-1.	
Aged Rats (Model of Age-Related Inflammation and Insulin Resistance)	1 mg/kg/day & 3 mg/kg/day	4 weeks	Reduced serum glucose, triglycerides, and insulin levels. Attenuated renal inflammation.	Increased renal expression of MnSOD and catalase via FoxO1 activation.	

Experimental Protocols PPAR Transcriptional Activity Assessment using Luciferase Reporter Assay

This protocol is designed to quantify the ability of **MHY908** to activate PPAR α and PPAR γ transcriptional activity in a cellular context.

Materials:

- AC2F rat liver cells (or other suitable cell line)
- DMEM (Dulbecco's Modified Eagle Medium)



- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Opti-MEM
- Lipofectamine 2000 (or similar transfection reagent)
- PPARα and PPARy expression vectors
- PPRE-luciferase reporter vector (containing a promoter with PPREs driving luciferase expression)
- Renilla luciferase control vector (for normalization)
- MHY908
- Fenofibrate (positive control for PPARα)
- Rosiglitazone (positive control for PPARy)
- Dual-Luciferase Reporter Assay System
- Luminometer

Procedure:

- Cell Culture and Transfection:
 - Culture AC2F cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
 - Seed cells in 24-well plates at a density that will reach 70-80% confluency on the day of transfection.
 - On the day of transfection, co-transfect cells with the PPAR expression vector (α or γ), the PPRE-luciferase reporter vector, and the Renilla luciferase control vector using Lipofectamine 2000 in Opti-MEM, following the manufacturer's instructions.



· Compound Treatment:

- After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of MHY908, fenofibrate, or rosiglitazone. Include a vehicle control (e.g., DMSO).
- Luciferase Assay:
 - After 24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.
- Data Analysis:
 - Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
 - Calculate the fold activation by dividing the normalized luciferase activity of the treated samples by that of the vehicle control.

Analysis of PPAR-DNA Binding using Chromatin Immunoprecipitation (ChIP) Assay

This protocol determines whether **MHY908** treatment enhances the binding of PPAR α and PPAR γ to the promoter regions of their target genes.

Materials:

- AC2F cells
- Formaldehyde (for cross-linking)
- Glycine (to quench cross-linking)
- Cell lysis buffer
- Sonication equipment
- Antibodies specific for PPARα, PPARy, and a negative control (e.g., IgG)



- Protein A/G magnetic beads
- Wash buffers
- Elution buffer
- Proteinase K
- RNase A
- DNA purification kit
- Primers for qPCR targeting the PPRE region of a known PPAR target gene (e.g., CPT-1) and a negative control region.
- qPCR master mix and instrument

Procedure:

- · Cell Treatment and Cross-linking:
 - Treat AC2F cells with MHY908 or vehicle control for a specified time (e.g., 24 hours).
 - Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
 - Quench the reaction by adding glycine.
- Chromatin Preparation:
 - Lyse the cells and isolate the nuclei.
 - Shear the chromatin into fragments of 200-1000 bp using sonication.
- Immunoprecipitation:
 - Incubate the sheared chromatin with anti-PPARα, anti-PPARγ, or IgG antibodies overnight at 4°C.



- Add Protein A/G magnetic beads to pull down the antibody-chromatin complexes.
- Wash the beads to remove non-specific binding.
- Elution and Reverse Cross-linking:
 - Elute the chromatin from the beads.
 - Reverse the cross-links by incubating at 65°C overnight.
 - Treat with RNase A and Proteinase K to remove RNA and protein.
- DNA Purification and Analysis:
 - Purify the immunoprecipitated DNA using a DNA purification kit.
 - Perform qPCR using primers for the PPRE of the target gene to quantify the amount of precipitated DNA.
- Data Analysis:
 - Calculate the fold enrichment of the target DNA sequence in the PPAR antibody pull-down relative to the IgG control.

Quantification of PPAR Target Gene Expression using qPCR

This protocol measures the change in mRNA levels of PPAR target genes in response to **MHY908** treatment.

Materials:

- Cells or tissues treated with MHY908
- RNA extraction kit (e.g., TRIzol)
- cDNA synthesis kit



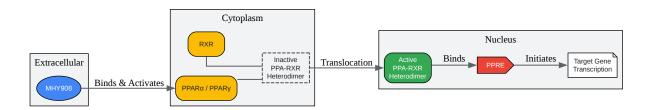
- qPCR primers for target genes (e.g., CPT-1, MnSOD, Catalase) and a housekeeping gene (e.g., GAPDH, β-actin)
- SYBR Green qPCR master mix
- qPCR instrument

Procedure:

- RNA Extraction and cDNA Synthesis:
 - Extract total RNA from MHY908-treated and control samples.
 - Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- qPCR:
 - Set up qPCR reactions using SYBR Green master mix, cDNA, and primers for the target and housekeeping genes.
 - Run the qPCR program on a real-time PCR instrument.
- Data Analysis:
 - Determine the cycle threshold (Ct) values for each gene.
 - Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt) .
 - Calculate the fold change in gene expression using the 2- $\Delta\Delta$ Ct method.

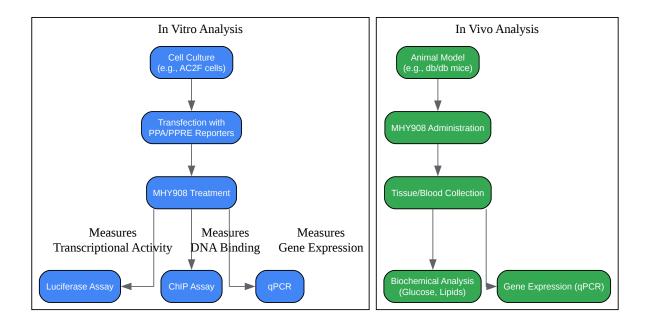
Mandatory Visualizations





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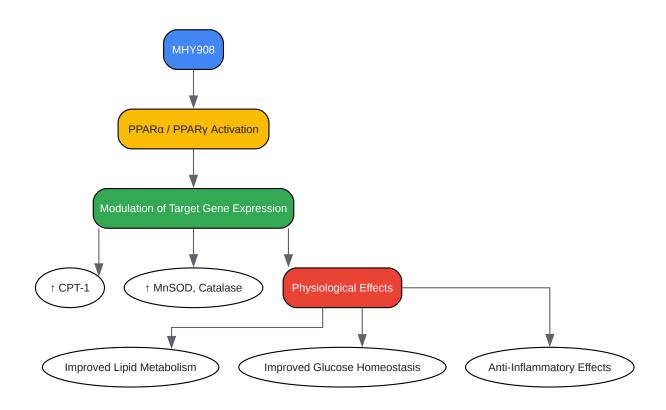
Caption: MHY908 activates the PPAR signaling pathway.



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Caption: Workflow for studying MHY908 effects.





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References

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